molecular formula C58H84O26 B1205136 Olivomycin A CAS No. 6988-58-5

Olivomycin A

Cat. No. B1205136
CAS RN: 6988-58-5
M. Wt: 1197.3 g/mol
InChI Key: OCOLTXUAPMAMPP-AJVJTBPOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Olivomycin A is an olivomycin and a secondary alpha-hydroxy ketone. It has a role as an antimicrobial agent.

Scientific Research Applications

1. Antitumor and DNA Binding Properties

Olivomycin A, a member of the aureolic acid antibiotics, exhibits significant antitumor effects. It achieves this primarily by binding to the DNA minor groove in GC-rich regions as Mg2+-coordinated complexes. This binding disrupts key cellular processes such as DNA methylation, which is crucial in the control of gene expression and cellular differentiation. Specifically, olivomycin A has been found to inhibit the activity of the DNA methyltransferase Dnmt3a, an enzyme involved in methylation of cytosine residues in DNA CG-sites of eukaryotic cells (Sergeev et al., 2019).

2. Impact on Tumor Cell Apoptosis and Gene Transcription

Olivomycin induces apoptosis in human tumor cells and is known to inhibit p53-dependent transcription of genes. This effect is not limited to the interaction of olivomycin A with GC-containing binding sites for transcription factors but involves a complex mechanism where GC tetranucleotide binding leads to alterations in RNA polymerase II/chromatin, manifested differently in individual gene contexts (Simonova et al., 2005), (Isagulieva et al., 2022).

3. Development of Semi-synthetic Derivatives for Enhanced Properties

Researchers have explored modifications of olivomycin A to create derivatives with potentially improved antitumor characteristics and pharmacological properties. These modifications often aim at enhancing the drug’s binding to DNA and increasing its cytotoxicity against tumor cells, while reducing side effects (Tevyashova et al., 2011).

4. Unique Binding Properties to DNA

Olivomycin A’s ability to form stable complexes with DNA, even in the absence of Mg2+, is a notable property, especially in its derivatives. This suggests a mechanism where the electrostatic interaction can compensate for the absence of divalent ions in complexes with DNA, expanding the understanding of drug-DNA interaction mechanisms (Beniaminov et al., 2018).

5. Role in Inhibiting Specific Oncogenes

Olivomycin A and its derivatives have been shown to inhibit the transcription of specific oncogenes, such as c-Myc, in cultured human tumor cells. This inhibition does not necessarily require the full-length binding site for transcription factors, indicating that specific GC quartets are sufficient for transcriptional blockage by these antibiotics (Isagulieva et al., 2021).

properties

CAS RN

6988-58-5

Product Name

Olivomycin A

Molecular Formula

C58H84O26

Molecular Weight

1197.3 g/mol

IUPAC Name

[(2S,3S,4S,6S)-6-[(2R,3R,4R,6S)-6-[(2R,3R,4R,6S)-6-[[(2S,3S)-6-[(2S,4R,5S,6R)-5-acetyloxy-4-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-8,9-dihydroxy-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-methylpropanoate

InChI

InChI=1S/C58H84O26/c1-22(2)57(69)84-56-28(8)77-43(21-58(56,10)70)81-37-18-41(73-24(4)48(37)65)80-36-19-42(74-25(5)47(36)64)83-55-33(54(72-12)51(68)46(63)23(3)59)15-31-13-30-14-32(16-34(61)44(30)49(66)45(31)50(55)67)79-40-20-38(53(27(7)76-40)78-29(9)60)82-39-17-35(62)52(71-11)26(6)75-39/h13-14,16,22-28,33,35-43,46-48,52-56,59,61-66,70H,15,17-21H2,1-12H3/t23-,24-,25-,26-,27-,28+,33+,35-,36-,37-,38-,39-,40+,41+,42+,43+,46+,47-,48-,52+,53+,54+,55+,56+,58+/m1/s1

InChI Key

OCOLTXUAPMAMPP-AJVJTBPOSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@H]2[C@@H](CC3=CC4=CC(=CC(=C4C(=C3C2=O)O)O)O[C@H]5C[C@H]([C@H]([C@H](O5)C)OC(=O)C)O[C@@H]6C[C@H]([C@H]([C@H](O6)C)OC)O)[C@@H](C(=O)[C@H]([C@@H](C)O)O)OC)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)O[C@H]8C[C@]([C@H]([C@@H](O8)C)OC(=O)C(C)C)(C)O)O

SMILES

CC1C(C(CC(O1)OC2C(CC3=CC4=CC(=CC(=C4C(=C3C2=O)O)O)OC5CC(C(C(O5)C)OC(=O)C)OC6CC(C(C(O6)C)OC)O)C(C(=O)C(C(C)O)O)OC)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C(C)C)(C)O)O

Canonical SMILES

CC1C(C(CC(O1)OC2C(CC3=CC4=CC(=CC(=C4C(=C3C2=O)O)O)OC5CC(C(C(O5)C)OC(=O)C)OC6CC(C(C(O6)C)OC)O)C(C(=O)C(C(C)O)O)OC)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C(C)C)(C)O)O

synonyms

olivomycin A

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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